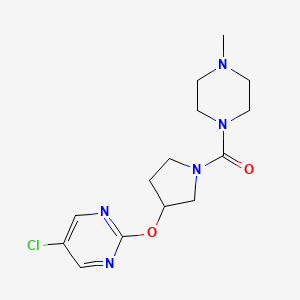
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H20ClN5O2 and its molecular weight is 325.8. The purity is usually 95%.
BenchChem offers high-quality (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone:
Antidiabetic Research
This compound has shown potential in the development of antidiabetic drugs. It targets G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. GPR119 agonists stimulate glucose-dependent insulin release and promote the secretion of incretin GLP-1, making them promising candidates for type 2 diabetes treatment .
Cancer Therapy
Research indicates that derivatives of pyrimidine compounds, including (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone, exhibit anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms, making them valuable in cancer therapy .
Antimicrobial Agents
This compound has potential applications as an antimicrobial agent. Pyrimidine derivatives are known for their ability to inhibit the growth of various bacteria and fungi. This makes them useful in developing new antibiotics and antifungal medications .
Anti-inflammatory Drugs
Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases such as arthritis .
Neuroprotective Agents
Research has shown that pyrimidine derivatives can have neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Research
This compound is also being explored for its potential in cardiovascular research. Pyrimidine derivatives can modulate various cardiovascular functions, including vasodilation and inhibition of platelet aggregation. This makes them potential candidates for developing treatments for cardiovascular diseases .
Pharmaceutical Intermediates
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone can be used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for more complex molecules used in drug development.
Agricultural Chemicals
Beyond medical applications, this compound has potential uses in agriculture. Pyrimidine derivatives can be used to develop new herbicides, insecticides, and fungicides, helping to protect crops from pests and diseases .
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN5O2/c1-18-4-6-19(7-5-18)14(21)20-3-2-12(10-20)22-13-16-8-11(15)9-17-13/h8-9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNJOHVQGKFCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2429819.png)
![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1-phenylethoxy)propyl]propanamide](/img/structure/B2429824.png)
![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)
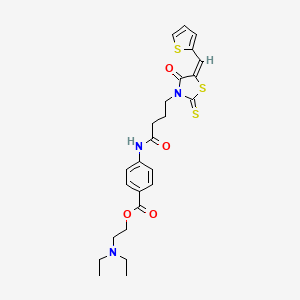
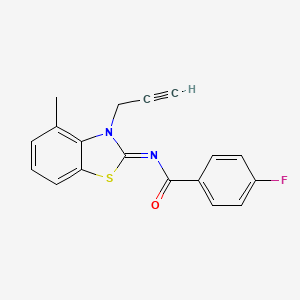
![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)
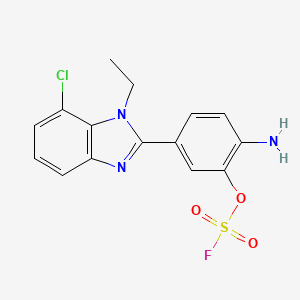
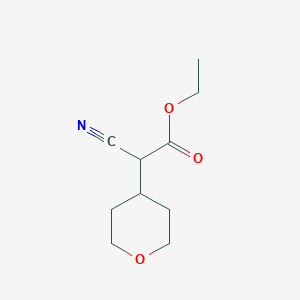
![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)
![2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429837.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2429841.png)